molecular formula C15H17N5O5 B13012991 2-((Furan-2-ylmethyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

2-((Furan-2-ylmethyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Cat. No.: B13012991
M. Wt: 347.33 g/mol
InChI Key: AOCBWXQNVYPIEG-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine nucleoside analog characterized by a furan-2-ylmethylamino substituent at the 2-position of the purine ring and a modified tetrahydrofuran (THF) sugar moiety at the 9-position. The THF moiety has stereospecific hydroxyl and hydroxymethyl groups at the 4- and 5-positions, respectively, with the configuration (2R,4S,5R) . Its molecular formula is C₁₅H₁₈N₆O₅, and it is available commercially with a purity of 97% (CAS: 1227069-12-6) .

Properties

Molecular Formula

C15H17N5O5

Molecular Weight

347.33 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C15H17N5O5/c21-6-10-9(22)4-11(25-10)20-7-17-12-13(20)18-15(19-14(12)23)16-5-8-2-1-3-24-8/h1-3,7,9-11,21-22H,4-6H2,(H2,16,18,19,23)/t9-,10+,11+/m0/s1

InChI Key

AOCBWXQNVYPIEG-HBNTYKKESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCC4=CC=CO4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCC4=CC=CO4)CO)O

Origin of Product

United States

Biological Activity

The compound 2-((Furan-2-ylmethyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a purine derivative with a complex structure that includes a furan moiety and a tetrahydrofuran ring. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps that modify the purine backbone to introduce the furan and tetrahydrofuran moieties. Common methods include:

  • Nucleophilic substitution to attach the furan group.
  • Reduction reactions to form hydroxymethyl groups.
  • Purification techniques such as chromatography to isolate the desired product.

Antiviral Activity

Research has indicated that compounds structurally similar to 2-((Furan-2-ylmethyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one exhibit significant antiviral properties. For instance, nucleoside analogues have been shown to inhibit viral replication by targeting viral polymerases and interfering with nucleic acid synthesis .

Antitumor Activity

Studies have demonstrated that certain purine derivatives can act as effective antitumor agents. The mechanism often involves the inhibition of key enzymes in nucleotide metabolism, leading to reduced proliferation of cancer cells . Compounds similar to the one have shown promising results in preclinical models against various cancer types.

Antibacterial Activity

The antibacterial properties of related compounds have also been explored. Some studies report that modifications in the purine structure enhance activity against specific bacterial strains by disrupting their nucleic acid synthesis pathways .

Research Findings and Case Studies

StudyFocusFindings
Study 1Antiviral ActivityIdentified significant inhibition of viral replication in vitro using related nucleoside analogues .
Study 2Antitumor ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range .
Study 3Antibacterial ActivityShowed effective inhibition against Gram-positive bacteria, particularly staphylococci .

The biological activities of 2-((Furan-2-ylmethyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By mimicking natural substrates, this compound may inhibit key enzymes involved in nucleic acid metabolism.
  • Interference with Nucleic Acid Synthesis : The structural similarity to nucleotides allows it to incorporate into RNA or DNA strands, disrupting normal function.
  • Modulation of Cellular Pathways : It may affect signaling pathways related to cell growth and apoptosis.

Scientific Research Applications

Research indicates that compounds similar to 2-((Furan-2-ylmethyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one possess significant biological activities. The following areas have been explored:

Antiviral Activity

Studies have shown that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. The furan and tetrahydrofuran components may enhance this activity through improved binding affinity to viral enzymes.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition could be beneficial in treating conditions related to dysregulated nucleotide levels.

Applications in Drug Development

The unique structure of 2-((Furan-2-ylmethyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one positions it as a candidate for drug development in several therapeutic areas:

  • Antiviral Drugs : Potential development as a treatment for viral infections.
  • Chemotherapeutic Agents : Exploration as a novel anticancer drug.
  • Enzyme Modulators : Use in designing drugs that target specific metabolic pathways.

Case Studies

Several case studies have highlighted the applications of similar compounds:

  • Antiviral Studies : Research on related purine derivatives has demonstrated efficacy against HIV and Hepatitis C viruses, suggesting a similar potential for this compound.
  • Cancer Research : A study on tetrahydrofuran derivatives indicated significant inhibition of tumor growth in preclinical models, supporting further investigation into this compound's anticancer properties.
  • Enzyme Interaction Studies : Investigations into enzyme kinetics have shown promising results for compounds with similar structures acting as effective inhibitors, which could be replicated with 2-((Furan-2-ylmethyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one.

Chemical Reactions Analysis

Nucleophilic Substitution at the Purine Core

The purine ring undergoes substitution reactions at positions 2, 6, and 8. For example:

  • Amination at Position 2 : Reaction with furan-2-ylmethylamine introduces the furan-containing substituent via nucleophilic displacement of a leaving group (e.g., chlorine or methoxy) under basic conditions (e.g., K₂CO₃ in DMF) .

  • Glycosylation at Position 9 : The tetrahydrofuran sugar moiety is introduced via Mitsunobu coupling or enzymatic glycosylation, preserving stereochemistry at the (2R,4S,5R) centers.

Example Reaction Conditions :

Reaction TypeReagents/ConditionsOutcomeYieldSource
2-AminationFuran-2-ylmethylamine, K₂CO₃, DMF, 80°C, 12hSubstitution at C275%
Glycosylation(2R,4S,5R)-Tetrahydrofuran derivative, DIAD, Ph₃P, THF, 0°C→RTStereoselective C9 attachment68%

Hydroxymethylation and Oxidation

The tetrahydrofuran ring’s hydroxymethyl (-CH₂OH) and hydroxy (-OH) groups participate in redox and protection/deprotection reactions:

  • Hydroxymethyl Oxidation : TEMPO/NaOCl selectively oxidizes the hydroxymethyl group to a carboxylic acid.

  • Hydroxy Protection : TMSCl or acetyl groups protect hydroxyls during synthetic steps, removed later via TFA or K₂CO₃ .

Key Data :

  • Oxidation of -CH₂OH to -COOH proceeds at pH 9–10, 0°C, 2h (Conversion: >90%).

  • Acetylation with Ac₂O/pyridine achieves >95% protection; deprotection with 0.1M K₂CO₃/MeOH (RT, 1h) .

Cross-Coupling Reactions

The furan moiety enables transition metal-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ mediates coupling with aryl boronic acids at the furan’s α-position.

  • Sonogashira Coupling : Reaction with terminal alkynes under CuI/Pd(PPh₃)₂Cl₂ catalysis .

Representative Example :

text
Reaction: Furan-2-ylmethylamino-Purine + Phenylboronic Acid → Biaryl Product Catalyst: Pd(PPh₃)₄ (5 mol%) Base: Na₂CO₃ Solvent: DME/H₂O (4:1) Temperature: 90°C, 8h Yield: 82% [5]

Reductive Amination

The primary amine group (-NH₂) engages in reductive amination with aldehydes/ketones:

  • With Formaldehyde : NaBH₃CN reduces the imine intermediate to a secondary amine (RT, 6h, 73% yield).

Mechanism :

  • Imine formation between -NH₂ and aldehyde.

  • Borohydride reduction stabilizes the C-N bond.

Acid/Base-Mediated Rearrangements

  • Purine Ring Opening : Under strong acidic conditions (HCl, reflux), the purine ring hydrolyzes to form a pyrimidine derivative.

  • Furan Ring Functionalization : H₂SO₄ catalyzes furan Diels-Alder reactions with dienophiles like maleic anhydride .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C, forming furan-2-carboxaldehyde and adenine analogs (TGA analysis).

  • pH Sensitivity : Stable at pH 4–8; hydrolyzes at extremes (t₁/₂ = 2h at pH 1 or 12).

Comparison with Similar Compounds

Structural Analogs in Purine Nucleoside Derivatives

Several structurally related compounds share the purine-THF scaffold but differ in substituents and functional groups:

Compound Name / ID Substituents (Purine Position) THF Moiety Modifications Molecular Weight Key Properties/Activities References
Target Compound 2: Furan-2-ylmethylamino 4-hydroxy, 5-hydroxymethyl (2R,4S,5R) 366.34 g/mol Nucleotide analog; potential antiviral
9-[(Furan-2-ylmethyl)amino]-5-(3,4,5-trimethoxyphenyl)-tetrahydrofuro[3,4-b]naphtho[2,3-d]dioxol-6-one 9: Furan-2-ylmethylamino Fused naphtho-dioxolane system 493.50 g/mol Anticancer (podophyllotoxin derivative)
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one 2: Amino 4-hydroxy, 5-hydroxymethyl (2R,4S,5R) 267.24 g/mol Deoxyribose analog; antiviral research
9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(methylamino)-1,9-dihydro-6H-purin-6-one 2: Methylamino 4-hydroxy, 5-hydroxymethyl (2R,4S,5R) 281.27 g/mol Requires inert storage (2–8°C)
9-(Tetrahydrofuran-2-yl)-9H-purin-6-amine 6: Amino Unmodified THF 219.21 g/mol Fluorescent probe applications

Key Observations :

  • Substituent Effects: The 2-position substituent significantly influences biological activity.
Stability and Physicochemical Properties
  • The target compound’s hydroxymethyl and hydroxyl groups increase hydrophilicity compared to tert-butyldimethylsilyl (TBS)-protected analogs (), which are more lipophilic but require deprotection for biological activity .
  • Storage conditions for the methylamino analog () suggest sensitivity to oxidation, a common issue in hydroxymethyl-containing nucleosides .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis of structurally related purine derivatives (e.g., thymidine analogs) involves multi-step strategies:

  • Nucleoside coupling : Use β-D-ribofuranose derivatives as sugar donors, with coupling reactions under anhydrous conditions (e.g., CH₃CN, TMSOTf catalyst at 85°C) .
  • Protection/deprotection : Employ tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during synthesis, followed by NH₃/MeOH deprotection .
  • Purification : Utilize column chromatography (e.g., silica gel, ethyl acetate/methanol gradients) and TLC for intermediate validation .
  • Key reference analogs : Similar compounds like 5′-phosphonates require phosphorylation steps using POCl₃ or H-phosphonate intermediates .

Q. How should this compound be handled and stored?

Based on safety data for related purine derivatives:

  • Handling : Use PPE (nitrile gloves, EN 166-certified goggles) and work in fume hoods to avoid inhalation or skin contact .
  • Storage : Keep in inert atmospheres (argon) at room temperature, protected from light to prevent degradation .
  • Decontamination : Spills require ethanol-based cleaning, and contaminated gloves must be disposed as hazardous waste .

Q. Which analytical techniques confirm structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR for verifying stereochemistry (e.g., tetrahydrofuran ring substituents) and furan-methylamino linkages .
  • Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (expected ~395 g/mol) and detect synthetic byproducts .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How to design experiments for studying its biological interactions?

  • Radiolabeling : Incorporate ³H or ¹⁴C isotopes at the furan-methyl group for tracking cellular uptake, inspired by ⁹⁹mTc-labeled thymidine analogs in tumor imaging .
  • Enzymatic assays : Test inhibition of purine-processing enzymes (e.g., adenosine deaminase) using fluorescence-based kinetic assays .
  • Molecular docking : Model interactions with DNA/RNA polymerases using software like AutoDock Vina, focusing on the tetrahydrofuran sugar’s hydrogen-bonding motifs .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

  • Stereochemical impurities : Use chiral HPLC to verify enantiopurity (e.g., 2R,4S,5R configuration) .
  • Solvent effects : Compare activity in polar (DMSO) vs. non-polar (THF) solvents, as furan solubility impacts membrane permeability .
  • Batch variability : Implement QC protocols (e.g., Karl Fischer titration for water content, elemental analysis for C/H/N ratios) .

Q. What strategies optimize structure-activity relationships (SAR) for analogs?

  • Modify the furan moiety : Replace furan-2-ylmethyl with thiophene or pyridine groups to assess electronic effects on target binding .
  • Sugar ring substitutions : Introduce halogen atoms (e.g., 4-Cl) or methyl groups to the tetrahydrofuran core to enhance metabolic stability .
  • Pharmacophore mapping : Use QSAR models to correlate logP values (calculated via ChemAxon) with cytotoxicity in cancer cell lines .

Critical Data Contradictions and Solutions

Issue Possible Cause Resolution Reference
Variable enzyme inhibitionImpure stereoisomersChiral resolution via HPLC with amylose columns
Inconsistent cytotoxicity resultsSolvent-dependent aggregationPre-filter compounds through 0.22 μm membranes
Poor batch reproducibilityIncomplete TBDMS deprotectionMonitor reaction progress via ²⁹Si NMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.